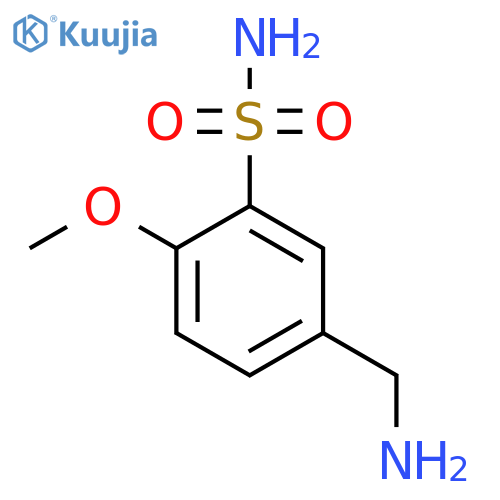

Cas no 1495375-67-1 (5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide)

5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 5-(aminomethyl)-2-methoxybenzene-1-sulfonamide

- Z2732400400

- 5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide

-

- MDL: MFCD21302495

- インチ: 1S/C8H12N2O3S/c1-13-7-3-2-6(5-9)4-8(7)14(10,11)12/h2-4H,5,9H2,1H3,(H2,10,11,12)

- InChIKey: DEMFKPMNBDLOPL-UHFFFAOYSA-N

- SMILES: S(C1C(=CC=C(CN)C=1)OC)(N)(=O)=O

計算された属性

- 精确分子量: 216.056863g/mol

- 同位素质量: 216.056863g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 14

- 回転可能化学結合数: 3

- 複雑さ: 273

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 104

- XLogP3: -0.7

- 分子量: 216.26g/mol

5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-213799-5.0g |

5-(aminomethyl)-2-methoxybenzene-1-sulfonamide |

1495375-67-1 | 95.0% | 5.0g |

$2028.0 | 2025-02-20 | |

| Enamine | EN300-213799-10.0g |

5-(aminomethyl)-2-methoxybenzene-1-sulfonamide |

1495375-67-1 | 95.0% | 10.0g |

$3007.0 | 2025-02-20 | |

| Aaron | AR01BC4A-250mg |

5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide |

1495375-67-1 | 95% | 250mg |

$503.00 | 2025-02-09 | |

| A2B Chem LLC | AW07438-100mg |

5-(aminomethyl)-2-methoxybenzene-1-sulfonamide |

1495375-67-1 | 95% | 100mg |

$289.00 | 2024-04-20 | |

| Enamine | EN300-213799-1g |

5-(aminomethyl)-2-methoxybenzene-1-sulfonamide |

1495375-67-1 | 95% | 1g |

$699.0 | 2023-09-16 | |

| Aaron | AR01BC4A-50mg |

5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide |

1495375-67-1 | 95% | 50mg |

$248.00 | 2025-02-09 | |

| A2B Chem LLC | AW07438-10g |

5-(aminomethyl)-2-methoxybenzene-1-sulfonamide |

1495375-67-1 | 95% | 10g |

$3201.00 | 2024-04-20 | |

| 1PlusChem | 1P01BBVY-250mg |

5-(aminomethyl)-2-methoxybenzene-1-sulfonamide |

1495375-67-1 | 95% | 250mg |

$491.00 | 2024-06-20 | |

| 1PlusChem | 1P01BBVY-1g |

5-(aminomethyl)-2-methoxybenzene-1-sulfonamide |

1495375-67-1 | 95% | 1g |

$926.00 | 2024-06-20 | |

| 1PlusChem | 1P01BBVY-100mg |

5-(aminomethyl)-2-methoxybenzene-1-sulfonamide |

1495375-67-1 | 95% | 100mg |

$350.00 | 2024-06-20 |

5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide 関連文献

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

5-(Aminomethyl)-2-methoxybenzene-1-sulfonamideに関する追加情報

Introduction to 5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide (CAS No. 1495375-67-1)

5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 1495375-67-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-known for their broad spectrum of biological activities and utility in drug development. The structural features of 5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide, particularly the presence of both an aminomethyl group and a methoxy substituent on a benzene ring conjugated with a sulfonamide moiety, endow it with unique chemical properties that make it a promising candidate for further exploration in therapeutic applications.

The synthesis and characterization of 5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide involve meticulous chemical processes that ensure high purity and yield, critical factors for pharmaceutical-grade compounds. The sulfonamide functional group (-SO₂NH₂) is particularly noteworthy, as it is a key pharmacophore in many drugs, contributing to their interaction with biological targets. In recent years, sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in 5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide may influence its pharmacokinetic behavior, solubility, and overall bioavailability, making it a subject of interest for drug design and optimization.

One of the most compelling aspects of 5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide is its potential as a building block for more complex molecules. The presence of an aminomethyl group provides a site for further functionalization, allowing chemists to tailor the compound’s properties for specific applications. For instance, this group can be used to link other pharmacophores or to modify the compound’s solubility profile. Similarly, the methoxy group can influence electronic effects and steric interactions within the molecule, further enhancing its versatility.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of 5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide with various biological targets. These studies have revealed that the compound may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. For example, preliminary computational studies suggest that 5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide could interact with enzymes such as kinases or proteases, which are often implicated in cancer and inflammatory diseases. Such findings highlight the compound’s potential as a lead molecule in drug discovery efforts.

The role of sulfonamides in medicinal chemistry is well-documented, with numerous examples of drugs that incorporate this functional group achieving clinical success. The structural motif of 5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide aligns with this tradition, offering a unique combination of features that may translate into therapeutic efficacy. The benzene ring provides a scaffold that can be readily modified to enhance binding interactions, while the sulfonamide group ensures favorable pharmacokinetic properties.

In addition to its potential as an active pharmaceutical ingredient (API), 5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide may also serve as an intermediate in the synthesis of other compounds. Its versatile structure allows for multiple points of modification, making it adaptable to various synthetic strategies. This flexibility is particularly valuable in drug development pipelines, where rapid iteration and optimization are often required.

Current research efforts are focused on exploring the pharmacological profile of 5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide through both in vitro and in vivo studies. In vitro assays are being conducted to assess its activity against relevant biological targets, while animal models are being used to evaluate its safety and efficacy. These studies aim to provide a comprehensive understanding of the compound’s potential therapeutic applications and to identify any limitations or challenges associated with its use.

The development of novel sulfonamides remains an active area of investigation due to their diverse biological activities and synthetic accessibility. 5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide represents one such effort to expand the sulfonamide pharmacopeia by introducing novel structural elements that may confer unique properties. As research progresses, it is expected that more compounds like this will emerge as candidates for further development into new drugs.

The future prospects for 5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide are promising, given its structural features and potential biological activities. Continued research into its pharmacological properties will be essential to realize its full therapeutic potential. Additionally, advances in synthetic chemistry may enable more efficient production methods, reducing costs and facilitating broader access to this compound for research purposes.

In conclusion,5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide (CAS No. 1495375-67-1) is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its role as a building block for more complex molecules further underscores its importance in drug discovery efforts. As research progresses,it is anticipated that this compound will continue to play a vital role in the development of new therapies aimed at treating various diseases.

1495375-67-1 (5-(Aminomethyl)-2-methoxybenzene-1-sulfonamide) Related Products

- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)

- 114365-07-0(4-(cyanomethyl)benzamide)

- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)

- 2171639-65-7(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid)

- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)

- 2228246-92-0(1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutylmethanol)

- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)

- 350999-29-0(2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic Acid)

- 886761-86-0(5-bromo-3-fluoro-2-methyl-aniline)

- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)